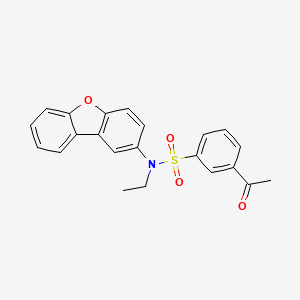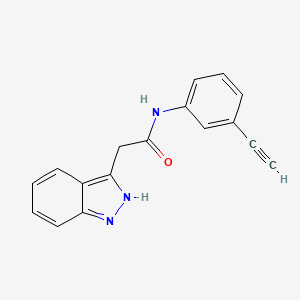![molecular formula C12H11N3O2 B7532585 4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one](/img/structure/B7532585.png)
4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a heterocyclic organic molecule that consists of a pyrrole ring, a furan ring, and a pyridazine ring. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one is not fully understood. However, it has been suggested that this compound may interact with certain proteins and enzymes in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to have antioxidant properties and can scavenge free radicals. Additionally, this compound has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one in lab experiments is its unique properties, which make it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which must be carefully considered when designing experiments.
Orientations Futures
There are several future directions for research on 4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one. One potential direction is the development of new synthetic methods for this compound, which could lead to the production of more efficient and cost-effective methods for its use in scientific research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
The synthesis of 4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one has been achieved using different methods. One of the most commonly used methods involves the reaction of 4,5-dimethyl-1H-pyrrole-2-carboxylic acid with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate 4,5-dimethyl-7-pyrrol-1-yl-2-oxo-2H-furo[3,4-d]pyridazine-1-carboxylic acid, which is then converted into the final product by treatment with a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one has been found to have potential applications in scientific research. One of the most significant applications of this compound is in the field of organic electronics. It has been shown to have excellent electron-transport properties and can be used as a building block for the development of organic semiconductors.
Propriétés
IUPAC Name |
4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-7-9-8(2)17-12(15-5-3-4-6-15)10(9)11(16)14-13-7/h3-6H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQDXGPOGLUBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=C(O1)N3C=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7532503.png)
![1-benzyl-N-[[4-(carbamoylamino)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7532505.png)
![2-[[2-[4-(dimethylsulfamoyl)anilino]-2-oxoethyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7532516.png)


![N-ethyl-3-[[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532532.png)
![3-[(1-Benzylpiperidin-4-yl)methyl]-1-(furan-2-ylmethyl)-1-methylurea](/img/structure/B7532537.png)
![4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532555.png)
![1-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7532557.png)

![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B7532572.png)
![3-methyl-N'-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]butanimidamide](/img/structure/B7532588.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-phenylphenoxy)acetamide](/img/structure/B7532596.png)
![2-[[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7532604.png)
